2-Ethynyl-5-oxo-L-proline
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Overview
Description
2-Ethynyl-5-oxo-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethynyl group at the second position and a keto group at the fifth position of the proline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-oxo-L-proline typically involves the introduction of an ethynyl group to the proline ring. One common method is the alkylation of 5-oxo-L-proline with an ethynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the proline ring and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the alkylation process, which allows for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of 2-ethynyl-5-hydroxy-L-proline.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids or aldehydes from oxidation.
- Hydroxy derivatives from reduction.
- Various substituted proline derivatives from nucleophilic substitution .
Scientific Research Applications
2-Ethynyl-5-oxo-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the keto group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A structural analog lacking the ethynyl group, commonly used in studies of proline metabolism.
2-ethynyl-L-proline: Similar to 2-Ethynyl-5-oxo-L-proline but lacks the keto group.
5-hydroxy-L-proline: A hydroxylated derivative of proline with different chemical properties and biological activities.
Uniqueness
This compound is unique due to the presence of both the ethynyl and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable tool in various fields of research .
Properties
CAS No. |
74580-20-4 |
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Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R)-2-ethynyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-2-7(6(10)11)4-3-5(9)8-7/h1H,3-4H2,(H,8,9)(H,10,11)/t7-/m0/s1 |
InChI Key |
HXYYVBWFJDOPKI-ZETCQYMHSA-N |
Isomeric SMILES |
C#C[C@]1(CCC(=O)N1)C(=O)O |
Canonical SMILES |
C#CC1(CCC(=O)N1)C(=O)O |
Origin of Product |
United States |
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